molecular formula C7H11NS B8624562 2-(Propylthio)-1H-pyrrole

2-(Propylthio)-1H-pyrrole

Cat. No. B8624562
M. Wt: 141.24 g/mol
InChI Key: TWPRWSPUSCHGBD-UHFFFAOYSA-N
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Patent
US04243672

Procedure details

A mixture of pyrrole (6.7 g., 0.10 mole) and thiourea (7.6 g., 0.10 mole) in 50% aqueous ethanol (500 ml.) was stirred at room temperature under nitrogen while a solution of potassium iodide (16.6 g., 0.10 mole) and iodine (12.7 g., 0.05 mole) in water (100 ml.) was added dropwise. The solution was cooled to 0° and a solution of propyl iodide (18 g., 0.105 mole) in methanol (20 ml.) was added followed by the dropwise addition of a solution of potassium hydroxide (5.6 g.) in 50% aqueous methanol (40 ml.). The mixture was stirred for a further 1.5 hours at room temperature and the solution then neutralized by the addition of solid carbon dioxide. The reaction mixture was poured into a solution of sodium chloride (25 g.) in water (100 ml.) and the solution extracted with methylene chloride (3×50 ml.). The organic extracts were combined, dried over sodium sulphate and the solvent evaporated to give an oil which was distilled under reduced pressure to yield 2-n-propylthiopyrrole (1.0 g.), B.P. 115° at 15 mm.
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
16.6 g
Type
reactant
Reaction Step Two
Quantity
12.7 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
18 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
5.6 g
Type
reactant
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
25 g
Type
reactant
Reaction Step Six
Name
Quantity
100 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[CH:4][CH:3]=[CH:2]1.N[C:7](N)=[S:8].[I-].[K+].II.[CH2:14](I)[CH2:15]C.[OH-].[K+].C(=O)=O.[Cl-].[Na+]>C(O)C.O.CO>[CH2:7]([S:8][C:2]1[NH:1][CH:5]=[CH:4][CH:3]=1)[CH2:14][CH3:15] |f:2.3,6.7,9.10|

Inputs

Step One
Name
Quantity
6.7 g
Type
reactant
Smiles
N1C=CC=C1
Name
Quantity
7.6 g
Type
reactant
Smiles
NC(=S)N
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
16.6 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
12.7 g
Type
reactant
Smiles
II
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
18 g
Type
reactant
Smiles
C(CC)I
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
5.6 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
40 mL
Type
solvent
Smiles
CO
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Six
Name
Quantity
25 g
Type
reactant
Smiles
[Cl-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for a further 1.5 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to 0°
EXTRACTION
Type
EXTRACTION
Details
the solution extracted with methylene chloride (3×50 ml.)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
CUSTOM
Type
CUSTOM
Details
to give an oil which
DISTILLATION
Type
DISTILLATION
Details
was distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(CC)SC=1NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: CALCULATEDPERCENTYIELD 7.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.